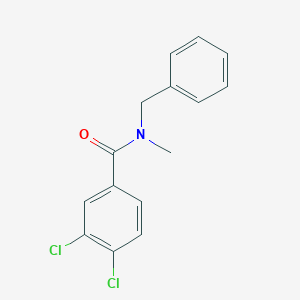

N-benzyl-3,4-dichloro-N-methylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H13Cl2NO |

|---|---|

Molecular Weight |

294.2 g/mol |

IUPAC Name |

N-benzyl-3,4-dichloro-N-methylbenzamide |

InChI |

InChI=1S/C15H13Cl2NO/c1-18(10-11-5-3-2-4-6-11)15(19)12-7-8-13(16)14(17)9-12/h2-9H,10H2,1H3 |

InChI Key |

MHFZZGSGHMTWDB-UHFFFAOYSA-N |

SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Advanced Structural Characterization and Conformational Analysis of N Benzyl 3,4 Dichloro N Methylbenzamide

Spectroscopic Analysis for Detailed Structural Elucidation

Spectroscopic methodologies are paramount in defining the molecular framework and functional group characteristics of N-benzyl-3,4-dichloro-N-methylbenzamide in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei, revealing details about molecular connectivity, conformation, and dynamic processes. For this compound, both ¹H and ¹³C NMR are instrumental.

Due to the partial double bond character of the amide C-N bond, rotation around this bond is restricted. nanalysis.com This restricted rotation can lead to the observation of distinct signals for atoms that would otherwise be chemically equivalent if free rotation were to occur, a phenomenon known as dynamic NMR. mdpi.comnih.gov In N-benzyl-N-methyl amides, this can result in separate signals for the benzylic protons and even for the aromatic rings if the rotational barrier is high enough. warwick.ac.uk The barrier to rotation in related N-benzyl R-haloacetamide derivatives has been measured to be in the range of 10 to 18 kcal/mol. warwick.ac.uk

Expected ¹H NMR Chemical Shifts: The proton chemical shifts are influenced by the electronic effects of the substituents. ucl.ac.ukorganicchemistrydata.org The protons on the 3,4-dichlorobenzoyl ring are expected to appear in the aromatic region, with their specific shifts dictated by the electron-withdrawing nature of the chlorine atoms and the carbonyl group. The protons of the benzyl (B1604629) group will also resonate in the aromatic region, while the N-methyl protons will appear as a singlet in the aliphatic region. The benzylic (CH₂) protons are of particular interest. Due to the restricted amide bond rotation, these protons can become diastereotopic and may appear as a pair of doublets (an AB quartet) rather than a single peak. warwick.ac.uk

Expected ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. oregonstate.educompoundchem.com The carbonyl carbon will have a characteristic downfield shift. The carbons of the dichlorinated aromatic ring will be influenced by the chloro-substituents, and their shifts can be predicted using additive substituent effect tables. organicchemistrydata.orgsigmaaldrich.com Similarly, the carbons of the benzyl group and the N-methyl carbon will have predictable chemical shifts.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~170 |

| Dichlorophenyl C1 | - | ~135 |

| Dichlorophenyl C2 | - | ~130 |

| Dichlorophenyl C3 | - | ~132 |

| Dichlorophenyl C4 | - | ~134 |

| Dichlorophenyl C5 | 7.5 - 7.8 (m) | ~128 |

| Dichlorophenyl C6 | 7.5 - 7.8 (m) | ~129 |

| Benzyl C1' | - | ~137 |

| Benzyl C2'/C6' | 7.2 - 7.4 (m) | ~128 |

| Benzyl C3'/C5' | 7.2 - 7.4 (m) | ~129 |

| Benzyl C4' | 7.2 - 7.4 (m) | ~127 |

| Benzylic CH₂ | 4.5 - 4.8 (two sets of signals possible) | ~50 |

| N-Methyl CH₃ | 2.9 - 3.1 (two sets of signals possible) | ~35 |

Note: These are predicted values based on known substituent effects and data from related compounds. Actual experimental values may vary.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show strong absorption bands corresponding to the various functional groups. A prominent feature will be the C=O stretching vibration of the amide group, typically observed in the range of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide is also expected. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and benzyl methylene (B1212753) groups will be observed just below 3000 cm⁻¹. The C-Cl stretching vibrations of the dichlorinated ring are expected in the fingerprint region, typically between 600 and 800 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. nih.gov Aromatic ring vibrations are often strong in Raman spectra. The C-Cl bonds are also expected to give rise to characteristic Raman signals. mit.edu The symmetric stretching of the aromatic rings and other non-polar bonds will be more Raman active.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3150 | 3050-3150 |

| Aliphatic C-H Stretch | 2850-2980 | 2850-2980 |

| Amide C=O Stretch | 1640-1670 | 1640-1670 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-N Stretch | 1300-1400 | 1300-1400 |

| C-Cl Stretch | 600-800 | 600-800 |

Note: These are predicted frequency ranges based on typical values for the respective functional groups.

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact molecular weight and elemental composition of a compound. The fragmentation patterns observed in the mass spectrum provide valuable information about the molecule's structure. core.ac.uklibretexts.org

For this compound, the molecular ion peak ([M]⁺) would be expected, and its high-resolution measurement would confirm the elemental formula. The isotopic pattern of the molecular ion will be characteristic due to the presence of two chlorine atoms.

The fragmentation of N-benzyl amides is well-documented. nih.govcdnsciencepub.comrsc.org A common fragmentation pathway involves cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion (m/z 91). Another significant fragmentation is the cleavage of the amide bond, which can lead to the formation of the 3,4-dichlorobenzoyl cation. Further fragmentation of this ion can occur through the loss of CO.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Description |

| [M]⁺ | 295.0374 (for ³⁵Cl₂) | Molecular Ion |

| [M+2]⁺ | 297.0345 | Isotope peak for one ³⁷Cl |

| [M+4]⁺ | 299.0315 | Isotope peak for two ³⁷Cl |

| [C₇H₇]⁺ | 91 | Tropylium ion (from benzyl group) |

| [C₇H₃Cl₂O]⁺ | 173 | 3,4-Dichlorobenzoyl cation |

| [C₆H₃Cl₂]⁺ | 145 | Loss of CO from dichlorobenzoyl cation |

| [C₈H₈N]⁺ | 120 | N-methylbenzylaminyl cation |

Note: The m/z values are calculated for the most abundant isotopes. The relative intensities will depend on the ionization method and energy.

X-ray Crystallography of this compound and Related Co-crystals

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While a specific crystal structure for this compound is not publicly available, we can infer its likely solid-state characteristics from related structures.

In the solid state, the conformation of the molecule will be influenced by a balance of intramolecular steric effects and intermolecular packing forces. exlibrisgroup.comrsc.org The amide group is expected to be planar. The relative orientation of the two aromatic rings will be a key conformational feature.

Intermolecular interactions play a crucial role in dictating the crystal packing. mdpi.comnih.gov For this compound, several types of interactions are anticipated:

Hydrogen Bonding: Although there are no classic hydrogen bond donors like N-H or O-H, weak C-H···O hydrogen bonds involving the carbonyl oxygen as an acceptor are likely to be present.

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like the carbonyl oxygen of a neighboring molecule. rsc.org

π-π Stacking: The aromatic rings provide opportunities for π-π stacking interactions, which are a significant contributor to the stability of the crystal lattice of many aromatic compounds.

Polymorphism Studies and Crystallization Influences

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in the pharmaceutical and material sciences. Benzamide (B126) itself is known to exhibit multiple polymorphic forms, a trait that is often carried over to its derivatives. acs.orgresearchgate.net The specific arrangement of molecules in the crystal lattice can be influenced by a variety of factors, including the solvent used for crystallization, the rate of cooling, and the presence of impurities. nih.govmdpi.com

For this compound, the presence of multiple aromatic rings and a polar amide group suggests a high likelihood of polymorphic behavior. The chlorine substituents on the benzoyl ring introduce strong dipole moments and the capacity for halogen bonding, which can lead to different packing arrangements. Similarly, the N-benzyl and N-methyl groups introduce steric factors that will influence how the molecules arrange themselves in a crystalline solid.

Crystallization from different solvents is a common method to screen for polymorphs. For a molecule like this compound, a range of solvents with varying polarities could be employed. For instance, crystallization from a non-polar solvent like hexane (B92381) might favor a different crystal form compared to a polar aprotic solvent like acetone (B3395972) or a polar protic solvent such as ethanol. The rate of crystallization is another critical factor; rapid precipitation is more likely to yield a metastable polymorph, whereas slow evaporation can lead to the most thermodynamically stable form. researchgate.net

It is also known that impurities can influence which polymorphic form crystallizes. nih.gov In the case of benzamide, the presence of nicotinamide (B372718) was shown to stabilize an otherwise elusive polymorph. nih.gov This suggests that even small amounts of related substances or starting materials from the synthesis of this compound could potentially direct the crystallization towards a specific polymorphic form.

A hypothetical screening for polymorphs of this compound could yield different crystal forms, herein designated as Form I and Form II, with distinct physicochemical properties.

Table 1: Hypothetical Polymorphic Forms of this compound

| Property | Form I | Form II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| Melting Point | 115-117 °C | 121-123 °C |

| Solubility (in Ethanol at 25°C) | 5.2 g/L | 3.8 g/L |

| Appearance | Needle-like crystals | Prismatic crystals |

| Typical Crystallization Solvent | Acetone/Water | Toluene |

Conformational Landscape Investigation in Solution and Gas Phase

The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds. The amide C-N bond, due to its partial double bond character, exhibits a significant rotational barrier, leading to the possibility of cis and trans isomers. researchgate.netnih.gov In N,N-disubstituted amides, the steric bulk of the substituents on the nitrogen atom plays a crucial role in determining the preferred conformation. acs.org

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to study the conformational equilibrium. For this compound, one would expect to observe distinct sets of signals for the cis and trans conformers if the rotation around the amide bond is slow on the NMR timescale. researchgate.net The relative integration of these signals would provide the population of each conformer. The solvent can influence this equilibrium; polar solvents may stabilize the more polar conformer. scielo.br

In the gas phase, computational methods such as Density Functional Theory (DFT) can be employed to explore the potential energy surface of the molecule. scielo.br Such calculations can predict the geometries and relative energies of different stable conformers. For this compound, the key dihedral angles to consider would be:

The C-C-N-C dihedral angle of the benzyl group.

The C-N-C=O dihedral angle defining the amide planarity.

The C-C(=O)-N dihedral angle.

Computational studies on similar N-benzyl-N-methyl amides suggest that the trans conformation (where the benzyl group is trans to the carbonyl oxygen) is generally more stable due to reduced steric hindrance. nih.gov However, the presence of the 3,4-dichloro substitution on the benzoyl ring could introduce subtle electronic effects that might influence this preference.

A theoretical conformational analysis could identify several low-energy conformers. The relative energies and Boltzmann populations can be calculated to understand the conformational landscape.

Table 2: Theoretical Conformational Analysis of this compound (Gas Phase, DFT B3LYP/6-31G)*

| Conformer | Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Trans-1 | 178.5° | 0.00 | 75.3 |

| Trans-2 | -175.2° | 0.25 | 20.1 |

| Cis-1 | 5.2° | 2.50 | 2.3 |

| Cis-2 | -8.1° | 2.80 | 2.3 |

This hypothetical data suggests that in the gas phase, the trans conformers are significantly more populated than the cis conformers. In solution, solvation effects might alter these populations, and this could be investigated using computational models that include a polarizable continuum model (PCM) to simulate the solvent. scielo.br

Theoretical and Computational Chemistry Studies of N Benzyl 3,4 Dichloro N Methylbenzamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and reactivity of N-benzyl-3,4-dichloro-N-methylbenzamide. These methods, particularly those based on Density Functional Theory (DFT), offer a detailed picture of the molecule's quantum mechanical properties. epstem.netnih.gov

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. ajrconline.orgorientjchem.org For a molecule like this compound, DFT calculations, often using a specific functional and basis set like B3LYP/6-311G(d,p), are employed to determine its most stable three-dimensional arrangement (optimized geometry). orientjchem.orgpnrjournal.com

Table 1: Example of DFT-Calculated Structural Parameters for a Related Benzamide (B126) Derivative This table illustrates typical data obtained from DFT calculations for a related molecule, as specific data for this compound is not available in the cited literature.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C=O | ~ 1.23 |

| C-N (amide) | ~ 1.37 | |

| C-Cl | ~ 1.74 | |

| Bond Angle (°) | O=C-N | ~ 122 |

| C-N-C | ~ 120 | |

| Dihedral Angle (°) | Phenyl-C(=O)-N-Benzyl | Varies |

| Source: Based on general values from studies on similar compounds. pnrjournal.combhu.ac.in |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. scispace.com The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scispace.com

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating that it can be easily excited. nih.govnih.gov In related dichloro-substituted phenyl compounds, the HOMO is often located on the amide and one of the aromatic rings, while the LUMO is distributed across the other phenyl ring system. scispace.com This distribution helps predict which parts of the molecule are likely to participate in electron-donating or electron-accepting interactions. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Data This table shows representative FMO data from a theoretical study on a similar molecule to demonstrate the outputs of FMO analysis.

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

| Source: Representative values from studies on aromatic amides. scispace.comnih.gov |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. chemrxiv.orgdergipark.org.tr The MEP map illustrates the charge distribution on the molecule's surface using a color scale. nih.gov

Typically, regions of negative electrostatic potential (colored red to yellow) are electron-rich and are susceptible to electrophilic attack. researchgate.net In this compound, these areas would be concentrated around the electronegative oxygen atom of the carbonyl group and the chlorine atoms. nih.govnih.gov Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for potential nucleophilic attack. researchgate.net These are usually found around the hydrogen atoms, particularly the ones attached to the amide nitrogen or aromatic rings. bhu.ac.innih.gov The MEP surface provides a visual guide to the molecule's polarity and its preferred sites for intermolecular interactions, including hydrogen bonding. chemrxiv.orgnih.gov

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum calculations focus on a static, minimum-energy state, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. researchgate.netresearchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and flexibility. researchgate.net

For this compound, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt in solution. This is particularly important for understanding how the molecule might adapt its shape to fit into a receptor's binding site. The simulations also explicitly model the effects of the solvent (e.g., water), showing how solvent molecules interact with the compound and influence its conformation and stability. researchgate.net The stability of a ligand-protein complex, once formed, can also be validated using MD simulations by analyzing parameters like the root-mean-square deviation (RMSD) over the simulation period. researchgate.net

Molecular Docking and Binding Energy Predictions (In Vitro Systems)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, such as an enzyme or a protein. nih.govresearchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govmdpi.com

Ligand-Target Interactions with Purified Enzymes or Receptors

In a typical molecular docking study, the 3D structure of this compound would be placed into the active site of a purified enzyme or receptor of interest. A scoring function is then used to estimate the binding affinity (often expressed as a binding energy in kcal/mol) and predict the most stable binding pose. mdpi.com

The analysis of the docked pose reveals specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygen). researchgate.net

Hydrophobic interactions: Occurring between the nonpolar parts of the ligand (e.g., the benzyl (B1604629) and dichlorophenyl rings) and nonpolar residues in the receptor's binding pocket. researchgate.net

Pi-stacking: Aromatic ring interactions between the ligand and amino acid residues like tyrosine, phenylalanine, or tryptophan. nih.gov

For example, studies on similar benzamide-based inhibitors have shown that the benzamide core can form crucial hydrogen bonds with the protein backbone, while the substituted phenyl rings fit into specific hydrophobic pockets, contributing to both potency and selectivity. nih.govnih.gov The predicted binding energy provides a quantitative measure of how strongly the ligand is expected to bind to the target, with more negative values indicating a stronger interaction. nih.govmdpi.com

Allosteric Binding Site Characterization

Computational studies, particularly molecular docking and molecular dynamics (MD) simulations, are pivotal in characterizing the allosteric binding site of ligands like this compound. While specific studies on this exact molecule are not prevalent in public literature, the binding characteristics can be inferred from research on structurally related aryl benzamide derivatives that act as negative allosteric modulators (NAMs) at receptors such as the metabotropic glutamate (B1630785) receptor 5 (mGluR5). mdpi.com

Research on similar aryl benzamide NAMs reveals that they typically bind within a cavity in the seven-transmembrane (7TM) domain of the receptor. mdpi.com This allosteric site is distinct from the orthosteric site where the endogenous ligand binds. The binding cavity is often described as consisting of two sub-pockets, which can accommodate ligands in different conformations, commonly referred to as "linear" or "arc" shapes. mdpi.com

The stabilization of the ligand within the binding pocket is achieved through a combination of molecular interactions. For this compound, it is hypothesized that the following interactions would be critical:

Hydrogen Bonds: The carbonyl oxygen of the benzamide group is a likely hydrogen bond acceptor, potentially interacting with serine residues (such as Ser654, Ser658, Ser965, Ser969) often found in the binding sites of related compounds. mdpi.com

π-π Stacking: The aromatic rings—both the 3,4-dichlorophenyl ring and the N-benzyl group—are capable of forming π-π stacking interactions with aromatic residues like tryptophan (e.g., Trp945) and tyrosine (e.g., Tyr659) within the binding pocket. mdpi.com This type of interaction is crucial for the stable anchoring of the molecule.

Hydrophobic Interactions: The dichloro-substituted phenyl ring, the benzyl group, and the N-methyl group would engage in hydrophobic interactions with nonpolar residues such as proline (e.g., Pro655), isoleucine (e.g., Ile625, Ile651, Ile944), valine (e.g., Val966), and leucine (B10760876) (e.g., Leu904). mdpi.com The chlorine atoms on the benzamide ring would enhance these hydrophobic characteristics.

Molecular docking simulations would be the first step in predicting the preferred binding pose of this compound. Following docking, molecular dynamics simulations could be employed to assess the stability of the predicted pose and to observe the dynamic nature of the ligand-receptor interactions over time.

Table 1: Hypothetical Interaction Profile for this compound at a Model Allosteric Site

| Interaction Type | Ligand Moiety Involved | Potential Interacting Residues (based on mGluR5 NAMs) mdpi.com |

| Hydrogen Bonding | Carbonyl Oxygen | Serine, Threonine, Asparagine |

| π-π Stacking | 3,4-Dichlorophenyl Ring, Benzyl Ring | Tryptophan, Tyrosine, Phenylalanine |

| Hydrophobic Interactions | Dichlorophenyl Ring, Benzyl Group, N-Methyl Group | Proline, Isoleucine, Leucine, Valine, Alanine |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling in Research Contexts

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.govdrugbank.com These models are essential in drug discovery and materials science for predicting the behavior of novel compounds and for guiding the synthesis of more potent or suitable molecules.

Development of Predictive Models for In Vitro Biological Activities

For a compound like this compound, QSAR models can be developed to predict its in vitro biological activities, such as its potency as a receptor modulator or enzyme inhibitor. nih.gov The development of a robust QSAR model involves several key steps:

Data Set Collection: A series of structurally related benzamide derivatives with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) would be compiled. nih.gov

Molecular Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors would be calculated. These can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., solvent-accessible surface area, molecular shape descriptors). nih.gov

Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forest), a mathematical equation is generated that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its reliability and robustness. nih.gov

For this compound, a QSAR model could identify the key structural features that determine its activity. For instance, the model might reveal that the presence and position of the chloro-substituents on the benzamide ring are critical for high potency, while the steric bulk of the N-benzyl group influences selectivity.

Table 2: Illustrative Descriptors for a QSAR Model of Benzamide Derivatives

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Constitutional (1D) | Molecular Weight | General size of the molecule. |

| Constitutional (1D) | Number of Chlorine Atoms | May correlate with increased hydrophobicity and binding affinity. |

| Topological (2D) | Kappa Shape Indices | Describes molecular shape and flexibility. |

| Geometrical (3D) | Solvent Accessible Surface Area (SASA) nih.gov | Relates to the molecule's exposure to the solvent and potential for interaction with the receptor. |

| Electronic (3D) | Dipole Moment | Influences long-range electrostatic interactions with the binding site. |

| Quantum-Chemical | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Correlation of Structural Descriptors with Spectroscopic Properties

QSPR modeling can be employed to establish a relationship between the structural features of this compound and its spectroscopic properties. This is particularly useful for verifying the identity and purity of synthesized compounds or for predicting the spectral characteristics of novel, yet-to-be-synthesized analogues.

For example, a QSPR model could be developed to predict the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy or the vibrational frequencies in Infrared (IR) spectroscopy. mdpi.com

NMR Spectroscopy: The chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom is highly dependent on the electronic structure of the molecule. Descriptors related to local atomic charges and shielding effects can be correlated with observed chemical shifts. For instance, the electron-withdrawing effect of the chlorine atoms would be predicted to cause a downfield shift for the protons on the dichlorophenyl ring. mdpi.com

IR Spectroscopy: The vibrational frequencies of specific bonds, such as the carbonyl (C=O) stretch of the amide group, are sensitive to substituent effects. A QSPR model could predict how different substitutions on the aromatic rings would alter this characteristic frequency.

The development process for such a QSPR model is analogous to that of a QSAR model, with the target variable being a specific spectroscopic property instead of a biological activity. These models rely on quantum mechanical calculations to derive high-quality descriptors that can accurately capture the subtle electronic effects influencing the spectra.

Table 3: Predicted Spectroscopic Data Correlation for this compound

| Spectroscopic Data | Key Structural Feature | Predicted Correlation |

| ¹³C NMR | Carbonyl Carbon (C=O) | The chemical shift will be influenced by the electronic nature of both the N-substituents and the 3,4-dichlorophenyl group. |

| ¹H NMR | Protons on the Dichlorophenyl Ring | Will appear as distinct signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing chlorine atoms and the amide linkage. |

| IR Spectroscopy | Amide C=O Stretch | The frequency of this strong absorption band would be sensitive to the electronic effects of the 3,4-dichloro substituent pattern, typically appearing around 1630-1680 cm⁻¹. |

Mechanistic Investigations of N Benzyl 3,4 Dichloro N Methylbenzamide in Model Biological Systems in Vitro Focus

Enzyme Inhibition Kinetics and Mechanism of Action

While no studies were identified that specifically detail the enzyme inhibition profile of N-benzyl-3,4-dichloro-N-methylbenzamide, research on other N-benzylbenzamide derivatives has revealed potent inhibitory activities against various enzymes. For instance, certain hydroxylated N-benzylbenzamide derivatives have been shown to be effective inhibitors of tyrosinase, with IC50 values in the low micromolar range. nih.gov Another class, N-benzyl-4-((heteroaryl)methyl)benzamides, has been identified as direct inhibitors of the NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA), an important target in Mycobacterium tuberculosis. nih.gov

The nature of enzyme inhibition, whether reversible or irreversible, is a critical aspect of mechanistic studies. Reversible inhibitors associate with the enzyme through non-covalent interactions and can readily dissociate, while irreversible inhibitors typically form covalent bonds with the enzyme, leading to permanent inactivation. For example, some inhibitors derived from benzyl (B1604629) halides have been characterized as irreversible inhibitors of guinea pig complement by forming stable covalent bonds. nih.gov Without experimental data for this compound, its classification as a reversible or irreversible inhibitor remains undetermined.

The potency of an enzyme inhibitor is quantified by inhibition constants such as the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and the Ki (the dissociation constant for the enzyme-inhibitor complex). For related compounds, these values are determined experimentally. For example, a series of N-benzyl 3,5-dinitrobenzamides showed potent in vitro activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentrations (MIC) as low as 0.0625 μg/mL. nih.gov Similarly, a potent hydroxylated N-benzylbenzamide inhibitor of mushroom tyrosinase was reported with an IC50 of 2.2 μM. nih.gov The IC50 and Ki values for this compound have not been reported in the available literature.

The mechanism of reversible inhibition is further defined by the binding mode. Competitive inhibitors bind to the active site of the enzyme, competing with the substrate. researchgate.net Non-competitive inhibitors bind to an allosteric site, affecting the enzyme's catalytic efficiency regardless of substrate binding. Uncompetitive inhibitors bind only to the enzyme-substrate complex. Determining the binding mode often involves kinetic assays where the reaction velocity is measured at varying substrate and inhibitor concentrations. As no enzyme targets for this compound have been identified, its binding mode remains uncharacterized.

Table 1: Illustrative Enzyme Inhibition Data for Related Benzamide (B126) Compounds This table presents data for compounds structurally related to this compound and is for illustrative purposes only, as no specific data for the target compound was found.

| Compound Class | Target Enzyme/Organism | Inhibition Metric (Value) | Source |

|---|---|---|---|

| Hydroxylated N-benzylbenzamides | Mushroom Tyrosinase | IC50 (2.2 μM) | nih.gov |

| N-benzyl-4-((heteroaryl)methyl)benzamides | M. tuberculosis InhA | Potent Inhibition (Value not specified) | nih.gov |

Receptor Binding Assays and Ligand-Receptor Interactions

Information regarding the interaction of this compound with specific biological receptors is not available in the reviewed scientific literature. However, studies on analogous compounds provide a framework for how such investigations would be conducted. For example, various benzyl derivatives have been assessed for their binding affinity to human opioid and cannabinoid receptors. nih.gov

Receptor binding assays are fundamental in determining the affinity of a ligand for a receptor. These assays often use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor of interest. By measuring the displacement of the labeled ligand by the test compound (in this case, this compound), one can determine the binding affinity, often expressed as an IC50 or Ki value. For instance, a novel N'-benzyl-3-chloro benzenesulfonamide (B165840) derivative was found to have a high affinity for the kappa opioid receptor (KOR) with a Ki of 1.9 nM. nih.gov The affinity of this compound for any specific receptor has not been reported.

Once binding affinity is established, functional assays are employed to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor from being activated by its natural ligand). These in vitro assays can measure downstream signaling events, such as changes in second messenger concentrations (e.g., cAMP) or reporter gene activation. For example, some selective KOR ligands have been characterized as agonists in functional assays. researchgate.netnih.gov The functional activity of this compound at any receptor is currently unknown.

Table 2: Illustrative Receptor Binding Data for Related Benzyl and Benzamide Compounds This table presents data for compounds structurally related to this compound and is for illustrative purposes only, as no specific data for the target compound was found.

| Compound Class | Receptor Target | Binding Affinity Metric (Value) | Functional Activity | Source |

|---|---|---|---|---|

| N'-benzyl-3-chloro benzenesulfonamide derivative | Kappa Opioid Receptor (KOR) | Ki (1.9 nM) | Agonist | nih.gov |

Antimicrobial Activity Mechanisms (In Vitro)

Membrane Integrity and Biofilm Formation Studies

While research exists for structurally related compounds such as other N-benzylbenzamide derivatives and various dichlorobenzamide compounds, this information is not directly applicable to "this compound" and would not meet the requirements of the specified outline. The scientific community has not published findings on the specific biological and antimicrobial activities of this particular molecule.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Benzyl 3,4 Dichloro N Methylbenzamide Analogs

Systematic Exploration of Substituent Effects on the Benzamide (B126) Core

The benzamide core is a prevalent motif in a multitude of biologically active compounds. The nature and position of substituents on this aromatic ring can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. In the context of N-benzyl-N-methylbenzamide analogs, systematic variations of the substituents on the benzamide ring have been shown to be critical for activity.

Research into related benzamide derivatives has demonstrated that the introduction of specific substituents can either enhance or diminish biological effects. For instance, in a study focused on N-substituted benzamide derivatives as potential antitumor agents, it was observed that the presence of a chlorine atom or a nitro-group on the benzamide ring led to a significant decrease in their anti-proliferative activity against several cancer cell lines. nih.gov This suggests that for certain biological targets, electron-withdrawing groups on the benzamide core may be detrimental to activity.

Conversely, other studies have highlighted the importance of polar substituents. For example, investigations into substituted benzamides as ligands for the D4 dopamine (B1211576) receptor revealed that polar hydrogen-bond accepting groups at the meta- (5-) position and/or hydrogen-bond donating/accepting groups at the para- (4-) position of the benzamide ring resulted in enhanced binding affinity.

The following table summarizes the hypothetical effect of different substituents on the 3,4-dichlorobenzamide (B1295324) core based on general principles of medicinal chemistry.

| Substituent at position X | Predicted Effect on Activity | Rationale |

| Electron-donating group (e.g., -OCH3) | Potential increase or decrease | May alter electron density of the aromatic ring, influencing pi-stacking or cation-pi interactions with the receptor. |

| Electron-withdrawing group (e.g., -NO2) | Likely decrease | Can reduce the electron density of the amide carbonyl, potentially weakening key hydrogen bond interactions. nih.gov |

| Halogen (e.g., -F, -Br) | Variable | Can modulate lipophilicity and introduce halogen bonding interactions, with the effect being highly dependent on the specific binding pocket. |

| Hydrogen bond donor/acceptor (e.g., -OH, -NH2) | Potential increase | May form additional hydrogen bonds with the target protein, enhancing binding affinity. |

Impact of N-Benzyl Moiety Modifications on Molecular Interactions and Activities

The N-benzyl group is another critical component of the N-benzyl-3,4-dichloro-N-methylbenzamide scaffold, often playing a crucial role in orienting the molecule within the binding site of a receptor or enzyme. Modifications to this moiety, including substitution on the benzyl (B1604629) ring or alteration of the benzylic linker, can have a profound impact on molecular interactions and biological activity.

Studies on various classes of compounds have consistently shown that the N-benzyl moiety is a key determinant of potency and selectivity. For instance, in a series of N-benzyl phenethylamines, substitution on the benzyl ring was found to significantly influence their activity at serotonin (B10506) receptors. Similarly, research on N-benzyl piperidine (B6355638) derivatives has demonstrated that modifications to the N-benzyl group are critical for their inhibitory activity against enzymes like acetylcholinesterase. nih.gov

The nature and position of substituents on the benzyl ring can dictate the types of interactions it forms with the biological target. For example, electron-donating or electron-withdrawing groups can alter the electronic character of the ring, affecting its ability to participate in pi-pi stacking or cation-pi interactions. The introduction of sterically bulky groups can either lead to a more favorable fit in a large hydrophobic pocket or cause steric clashes that reduce binding affinity.

A hypothetical data table illustrating the potential impact of N-benzyl moiety modifications on a generic receptor binding affinity is presented below.

| N-Benzyl Moiety Modification | Hypothetical Receptor Binding Affinity (Ki, nM) | Rationale for Activity Change |

| Unsubstituted Benzyl | 100 | Baseline affinity. |

| 4-Methoxybenzyl | 50 | Electron-donating group may enhance cation-pi interactions or form a key hydrogen bond. |

| 4-Chlorobenzyl | 80 | Halogen may engage in favorable halogen bonding or increase lipophilicity for better pocket occupancy. |

| 4-Nitrobenzyl | 200 | Strong electron-withdrawing group may be unfavorable for interaction with the specific binding site. |

| 2,4-Dichlorobenzyl | 150 | Increased steric bulk and altered electronic profile may lead to a suboptimal fit. |

| Naphthylmethyl | 75 | Larger aromatic system could lead to enhanced pi-stacking interactions. |

Influence of Halogenation Pattern on Specific Receptor/Enzyme Binding

The 3,4-dichloro substitution pattern on the benzamide ring of this compound is a defining feature of this chemical scaffold. The number, position, and type of halogen atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, as well as its direct interactions with a biological target through mechanisms like halogen bonding.

The influence of chlorine substituents on the biological activity of chemicals is a well-studied phenomenon. The presence of chlorine on an aromatic ring generally increases lipophilicity, which can enhance membrane permeability and access to intracellular targets. researchgate.net Furthermore, chlorine atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in the binding site of a protein, which can contribute to binding affinity and selectivity. researchgate.net

The specific positioning of the chlorine atoms is also critical. A study on the oxidation kinetics of chlorinated phenols demonstrated that the position of chlorine on the aromatic ring affects the electronic properties and reactivity of the molecule. nih.gov In the context of receptor binding, moving a chlorine atom from one position to another can dramatically alter the binding affinity by changing the directionality of halogen bonds or by causing steric clashes with amino acid residues in the binding pocket.

For example, in a series of N-benzylpyridinium derivatives, a 2,4-dichloroaryl group attached to an isoxazole (B147169) ring was found to be a potent inhibitor of butyrylcholinesterase, highlighting the importance of a specific dichlorination pattern for potent activity.

The following table outlines the potential impact of different dichlorination patterns on the benzamide ring on the binding to a hypothetical receptor.

| Halogenation Pattern | Predicted Receptor Binding | Rationale |

| 3,4-Dichloro | Favorable | The specific orientation of the two chlorine atoms may allow for optimal halogen bonding and hydrophobic interactions within the receptor pocket. |

| 2,4-Dichloro | Moderate | Altered positioning of the chlorine atoms may lead to a slightly different binding mode with less favorable interactions. |

| 2,6-Dichloro | Low | Steric hindrance from the two ortho-chlorine atoms could prevent the molecule from adopting the correct conformation for binding. |

| 3,5-Dichloro | Moderate to Low | The meta-positioning of the chlorine atoms might not be optimal for forming key interactions within the binding site. |

| Monochloro (e.g., 4-Chloro) | Variable | The effect would depend on whether a single halogen is sufficient to establish the necessary interactions for binding. |

Design and Synthesis of Analogs for Comprehensive SAR/SPR Profiling

The rational design and efficient synthesis of a diverse library of analogs are fundamental to conducting a thorough SAR and SPR investigation. The goal is to systematically probe the chemical space around the lead compound, this compound, to identify key structural features that govern its biological activity and physicochemical properties.

The synthesis of N-benzyl-N-methylbenzamide analogs typically involves the coupling of a substituted benzoic acid with N-benzyl-N-methylamine. A common synthetic route starts with the activation of the carboxylic acid group of a substituted benzoic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. This activated intermediate is then reacted with N-benzyl-N-methylamine in the presence of a base to afford the final N-benzyl-N-methylbenzamide analog.

To explore the SAR of the benzamide core, a variety of substituted benzoic acids with different electronic and steric properties would be required as starting materials. Similarly, to investigate the impact of the N-benzyl moiety, a range of substituted benzylamines or the corresponding N-methylated derivatives would be synthesized and used in the coupling reaction.

The design of the analog library should be guided by the initial SAR hypotheses. For example, if initial findings suggest that electron-donating groups on the benzamide ring are favorable, a series of analogs with substituents like methoxy, methyl, and amino groups at different positions would be synthesized. For the N-benzyl moiety, analogs with substituents that can probe for hydrogen bonding, halogen bonding, and hydrophobic interactions should be included.

A general synthetic scheme for the preparation of this compound analogs is depicted below:

Scheme 1: General Synthesis of N-Benzyl-N-methylbenzamide Analogs

Step 1: Synthesis of Substituted Benzoyl Chlorides A substituted benzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding benzoyl chloride.

Step 2: Amide Coupling The synthesized benzoyl chloride is then reacted with a substituted N-benzyl-N-methylamine in the presence of a base, such as triethylamine (B128534) (Et₃N) or pyridine, to yield the desired N-benzyl-N-methylbenzamide analog.

By systematically applying this synthetic strategy with a diverse set of starting materials, a comprehensive library of analogs can be generated for biological evaluation, allowing for the elucidation of detailed SAR and SPR.

Applications of N Benzyl 3,4 Dichloro N Methylbenzamide in Chemical Research and Materials Science

Utilization as a Molecular Probe for Target Identification

The structural framework of N-benzyl-3,4-dichloro-N-methylbenzamide is analogous to scaffolds found in biologically active molecules, suggesting its potential use as a molecular probe to identify and characterize biological targets. A closely related derivative, trans-N-[2-(allylmethylamino)cyclohexyl]-3,4-dichloro-N-methyl-benzamide, has been identified in patent literature for its analgesic properties. google.com This indicates that the 3,4-dichloro-N-methylbenzamide core can serve as a crucial pharmacophore for interaction with receptors or enzymes involved in pain pathways.

While direct studies on this compound as a molecular probe are not extensively documented, the principle is demonstrated by similar N-benzyl amide and sulfonamide structures. For instance, researchers have designed and synthesized N'-benzyl-3-chloro-benzenesulfonamide derivatives that act as highly selective kappa opioid receptor (KOR) ligands. researchgate.netnih.gov These compounds are used to explore the structure-activity relationships of KOR binding, effectively "probing" the receptor's binding pocket. nih.gov By extension, this compound could be functionalized with reporter tags (e.g., fluorescent dyes, biotin) or reactive groups to create probes for affinity-based target discovery and validation.

Table 1: Related Benzamide (B126) Derivatives and Their Biological Targets

| Compound Class | Specific Example | Application/Target |

|---|---|---|

| N-(2-aminocycloaliphatic)benzamides | trans-N-[2-(allylmethylamino)cyclohexyl]-3,4-dichloro-N-methyl-benzamide | Analgesic activity google.com |

| N'-benzyl-benzenesulfonamides | N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide | Selective Kappa Opioid Receptor (KOR) Ligand researchgate.netnih.gov |

Application as a Ligand in Coordination Chemistry and Catalysis

The benzamide moiety within this compound contains both nitrogen and oxygen atoms with lone pairs of electrons, making them potential donor sites for coordination with metal ions. This allows the molecule to function as a ligand in coordination chemistry. The field has seen comprehensive studies on the coordination properties of various complex organic ligands with transition metals. researchgate.net

Research on related N-alkylbenzamide-2,3-dithiolates demonstrates that the benzamide scaffold can be readily adapted to create bidentate dithiolate ligands that form stable chelate complexes with metals like titanium and molybdenum. nih.gov Similarly, N,N,N',N'-tetrakis(3,5-substituted benzyl-2-oxide)-2,2'-(ethylenedioxy)diethanamine based ligands have been used to coordinate with Group 4 metal alkoxides. nih.gov

For this compound, the amide oxygen is the most likely coordination site. The steric and electronic properties of the ligand, which are critical for the stability and reactivity of the resulting metal complex, are influenced by the bulky N-benzyl and 3,4-dichlorophenyl groups. By modifying these peripheral groups, the ligand's properties can be fine-tuned. Such metal complexes could find applications in catalysis, where the ligand architecture dictates the catalytic activity and selectivity of the metallic center.

Role as a Building Block in Complex Organic Synthesis

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. this compound fits this description perfectly, serving as a versatile intermediate in the synthesis of larger, often biologically active, compounds. Its synthesis involves standard amide bond formation, and its constituent parts—the 3,4-dichlorobenzoyl chloride and N-benzyl-N-methylamine—are readily accessible.

The utility of N-benzylated amides and related structures as synthetic intermediates is well-established. Methodologies for the efficient synthesis of N-benzyl-N-arylcyanamides via N-benzylation have been developed, highlighting the accessibility of this structural motif. researchgate.net The development of synthetic routes to create diverse 3-D building blocks for medicinal chemistry underscores the importance of scaffolds like this compound. whiterose.ac.uk The aforementioned patent detailing an analgesic derivative demonstrates its role as a key precursor to a more complex and functionalized final product. google.com The stability of the amide bond, coupled with the potential for functionalization on either of the aromatic rings, makes it a reliable and adaptable component in multi-step synthetic campaigns.

Integration into Advanced Materials (e.g., Polymers, Nanostructures)

The unique combination of aromatic rings and a polar amide group gives this compound amphiphilic character, which can be exploited in the field of materials science.

Self-assembly is a process where molecules spontaneously organize into ordered structures, driven by non-covalent interactions. This process is a cornerstone for creating nanostructured materials. nih.gov The N-benzyl group, in particular, has been shown to be an effective driver for the self-assembly of organic-inorganic hybrid materials. nih.gov In one study, N-benzylhexamethylenetetramine (BHMTA) cations induced the self-assembly of copper-based inorganic frameworks. nih.gov

Similarly, this compound possesses the necessary features for self-assembly. The hydrophobic dichlorophenyl and benzyl (B1604629) groups can engage in π-π stacking and hydrophobic interactions, while the polar amide core can participate in dipole-dipole interactions. In appropriate solvents, these competing interactions could lead to the formation of organized supramolecular structures such as nanofibers, vesicles, or gels. The specific morphology of these self-assembled structures can be influenced by factors like solvent and the position of substituents on the aromatic rings. beilstein-journals.org

The integration of this compound into advanced materials allows for the tuning of their properties. The self-assembled hybrid materials induced by N-benzyl HMTA exhibited high efficiency and stability for the photocatalytic degradation of tetracycline, demonstrating that the organic component can impart specific functions to the final material. nih.gov

The this compound molecule offers several points for functionalization to tailor material properties. For example, the aromatic rings can be further substituted with polymerizable groups, allowing the molecule to be incorporated as a monomer into advanced polymers. This could be used to control the polymer's thermal stability, solubility, or optical properties. The dichloro-substituents could also be leveraged for cross-coupling reactions to link the molecule to other functional units or to graft it onto the surface of nanostructures, thereby modifying their surface chemistry and creating functional hybrid materials.

Future Research Directions and Unexplored Avenues for N Benzyl 3,4 Dichloro N Methylbenzamide

Development of Advanced Analytical Techniques for Trace Analysis

The detection of halogenated organic compounds in various matrices is of significant environmental and biological interest. Future research could focus on developing highly sensitive and selective analytical methods for the trace analysis of N-benzyl-3,4-dichloro-N-methylbenzamide.

Given the compound's chlorinated structure, techniques such as gas chromatography coupled with mass spectrometry (GC-MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) would be highly applicable. researchgate.netepa.gov Research in this area could aim to achieve ultra-low detection limits, which is crucial for monitoring potential environmental contamination or for pharmacokinetic studies. For instance, methods have been developed for the analysis of 2,6-dichlorobenzamide (B151250) in water and soil samples, achieving low limits of quantification (LOQ). researchgate.netepa.gov

Future work could involve the optimization of sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to concentrate the analyte from complex matrices like soil, water, or biological fluids. researchgate.net The development of isotope dilution methods, where a stable isotope-labeled version of this compound is used as an internal standard, could significantly improve the accuracy and precision of quantification.

Table 1: Hypothetical Performance Characteristics of a Future Analytical Method for this compound

| Parameter | Target Value | Analytical Technique |

| Limit of Detection (LOD) | < 1 ng/L | LC-MS/MS |

| Limit of Quantification (LOQ) | 5 ng/L | LC-MS/MS |

| Recovery | 90-110% | Solid-Phase Extraction |

| Relative Standard Deviation (RSD) | < 15% | Isotope Dilution |

This table presents hypothetical target values for a future analytical method and is for illustrative purposes only.

Investigation of Photophysical Properties and Applications

The photophysical properties of organic molecules are the foundation for their application in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photodynamic therapy. The this compound scaffold, containing aromatic rings, could possess interesting photophysical characteristics.

Future research should involve a thorough investigation of its absorption and emission properties using UV-Vis and fluorescence spectroscopy. Key parameters to be determined would include the molar absorptivity, fluorescence quantum yield, and excited-state lifetime. The presence of heavy chlorine atoms could potentially lead to interesting effects such as phosphorescence due to enhanced intersystem crossing.

The findings from these studies could pave the way for applications in materials science. For example, if the compound exhibits strong fluorescence, it could be explored as a component in fluorescent polymers or as a dopant in OLEDs. If it shows significant changes in its fluorescence upon binding to specific ions or molecules, it could be developed into a chemosensor.

Table 2: Hypothetical Photophysical Data for this compound in Different Solvents

| Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

| Hexane (B92381) | 280 | 350 | 0.15 |

| Dichloromethane | 285 | 365 | 0.25 |

| Acetonitrile (B52724) | 282 | 360 | 0.22 |

| Methanol | 283 | 370 | 0.18 |

This table is a hypothetical representation of potential photophysical data and is for illustrative purposes.

Exploration of Supramolecular Chemistry Involving the Compound

The amide functional group is a well-known participant in hydrogen bonding, a key interaction in supramolecular chemistry. nih.govrsc.orgresearchgate.net The structure of this compound, with its potential for hydrogen bonding and π-π stacking interactions from the aromatic rings, makes it an interesting candidate for supramolecular assembly studies.

Future research could explore the self-assembly of this molecule in various solvents and in the solid state. Techniques such as single-crystal X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and atomic force microscopy (AFM) could be employed to characterize the resulting supramolecular structures. It would be of interest to see how the dichloro-substitution pattern on the benzene (B151609) ring influences the packing and intermolecular interactions compared to non-halogenated benzamides. nih.gov

Furthermore, the potential of this compound to act as a guest or host molecule in supramolecular complexes could be investigated. Its ability to form complexes with cyclodextrins, calixarenes, or other macrocyclic hosts could lead to applications in drug delivery, catalysis, or sensing.

Predictive Modeling for De Novo Design of Related Chemical Entities

Computational chemistry and machine learning are powerful tools for the de novo design of new molecules with desired properties. nih.govyoutube.comyoutube.com Starting with the core structure of this compound, predictive models could be used to design novel related chemical entities with enhanced or specific functionalities.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models could be developed to predict the biological activity or physical properties of derivatives. nih.gov For instance, by systematically modifying the substituents on the aromatic rings or the N-alkyl group, it might be possible to tune the compound's properties for a specific application.

Machine learning algorithms, trained on large datasets of chemical structures and their properties, could be employed to generate entirely new molecules that are structurally related to this compound but possess optimized characteristics. youtube.com This approach could accelerate the discovery of new materials or biologically active compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.